

Thermoanalytical Characterization of 2-(2-Methoxyethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

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Executive Summary

This technical guide outlines the comprehensive thermoanalytical characterization of **2-(2-Methoxyethyl)morpholine** (CAS: 959238-10-9). Unlike its more common N-substituted isomer (4-(2-methoxyethyl)morpholine), this C-substituted morpholine derivative retains a secondary amine functionality, significantly altering its thermal profile, hydrogen-bonding capability, and reactivity.

This document moves beyond standard data reporting to provide a protocol-driven framework for establishing the thermal stability, phase behavior, and purity of this specific building block. It addresses the critical challenge of distinguishing volatility from decomposition in hygroscopic amines and leverages ASTM-standardized methodologies for rigorous data generation.

Part 1: Physicochemical Profile & Molecular Logic Structural Distinction & Thermal Implications

The characterization strategy hinges on the specific structural features of the 2-isomer compared to the 4-isomer.

Feature	2-(2-Methoxyethyl)morpholine	4-(2-Methoxyethyl)morpholine	Thermal Consequence
Substitution	Carbon (C2)	Nitrogen (N4)	C-sub creates a chiral center; requires enantiomeric purity checks.
Amine Type	Secondary ()	Tertiary ()	The 2-isomer is a H-bond donor, likely resulting in a higher boiling point and viscosity than the 4-isomer.
Reactivity	High (Nucleophilic N-H)	Moderate	Higher susceptibility to oxidative degradation during thermal analysis; requires strict inert purging.

Predicted Physical State

Based on structure-property relationships of similar morpholine derivatives (MW ~145.2 g/mol), **2-(2-Methoxyethyl)morpholine** is predicted to be a colorless, hygroscopic liquid at room temperature with a boiling point in the range of 200°C – 220°C (at 760 mmHg).

Part 2: Thermal Stability & Decomposition (TGA)

Objective: Differentiate between evaporative mass loss (volatility) and chemical degradation (decomposition).

The Challenge: Volatility vs. Decomposition

Secondary amines often exhibit significant vapor pressure before reaching their decomposition onset. A standard TGA ramp will show a continuous weight loss that masks the actual degradation point.

Experimental Protocol: Sealed vs. Open Pan TGA

To accurately determine the Thermal Stability Limit (TSL), we utilize a comparative pan technique.

- Instrument: Thermogravimetric Analyzer (e.g., TA Instruments TGA 5500 or Netzsch TG 209).
- Atmosphere: Nitrogen (Strictly Inert), 50 mL/min purge. Note: Air/Oxygen will cause premature oxidation of the secondary amine.
- Crucibles:
 - Open Pan (Alumina): Measures Volatility + Decomposition.
 - Pinhole Hermetic Pan (Aluminum): Measures Decomposition primarily (suppresses evaporation).

Step-by-Step Workflow:

- Conditioning: Heat sample to 50°C and hold for 10 mins to drive off adsorbed surface moisture (critical for hygroscopic morpholines).
- Ramp: Heat from 50°C to 400°C at 10°C/min.
- Analysis:
 - Open Pan: Record

(Temperature at 5% mass loss). This represents the process handling limit (evaporation).
 - Pinhole Pan: Record

(Extrapolated onset). This represents the molecular stability limit (bond breaking).

“

Technical Insight: If the Pinhole

is significantly higher ($>50^{\circ}\text{C}$) than the Open Pan

, the molecule is thermally stable but volatile. Distillation is a viable purification method.

Part 3: Phase Transitions & Purity (DSC)

Objective: Determine the Glass Transition (

), Melting Point (

), and Absolute Purity using the Van't Hoff method.

Purity Determination (ASTM E928)

For crystalline samples (or if the liquid can be crystallized by cooling), Differential Scanning Calorimetry (DSC) provides a rapid, absolute purity measurement without reference standards.

Methodology: The presence of impurities broadens the melting peak and lowers the melting temperature (

).^[1] By analyzing the peak shape, we calculate the mole fraction of impurities.

DOT Diagram: Purity Determination Logic



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Figure 1: Logic flow for DSC Purity Determination based on ASTM E928. A slow heating rate is critical to maintain thermodynamic equilibrium.

Glass Transition Analysis (For Liquids)

If the molecule does not crystallize (common with asymmetric ether-amines), it will form a glass at low temperatures.

- Cooling Protocol: Quench cool from 25°C to -150°C at 20°C/min.
- Heating Protocol: Heat from -150°C to 50°C at 10°C/min.
- Analysis: Identify the step change in heat capacity (ΔC_p). The inflection point is assigned as
.
- Significance: Storage below
ensures physical stability (no phase separation) for amorphous formulations.

Part 4: Critical Experimental Data Summary

The following table summarizes the expected range and method validation for **2-(2-Methoxyethyl)morpholine**.

Parameter	Method	Expected Range / Limit	Critical Note
Boiling Point	TGA (Open Pan)	200°C – 220°C	Higher than N-sub isomer due to H-bonding.
Decomposition	TGA (Pinhole)	> 280°C	Amine C-N bond cleavage.
Melting Point	DSC	< 25°C (Likely Liquid)	If solid, likely low-melting.
Purity	DSC (ASTM E928)	> 98.5 mol%	Valid only if peak is sharp; otherwise use GC.
Hygroscopicity	TGA Isotherm	> 2% wt gain @ 50% RH	Handle in glovebox or dry room.

Part 5: Detailed Experimental Protocols

Protocol A: Thermal Stability Screening (ASTM E537 Modified)

- Sample Prep: Weigh 2–5 mg of **2-(2-Methoxyethyl)morpholine** into a standard aluminum pan.
- Encapsulation: Crimp with a lid containing a 50 laser-drilled pinhole. This maintains self-generated atmosphere pressure to suppress boiling while allowing decomposition gases to escape.
- Purge: Nitrogen at 50 mL/min.
- Program:
 - Equilibrate at 30°C.
 - Ramp 10°C/min to 400°C.

- Data Processing: Calculate the onset of the exothermic or endothermic deviation from baseline after the boiling event.

Protocol B: Viscosity-Temperature Profile (Rheology)

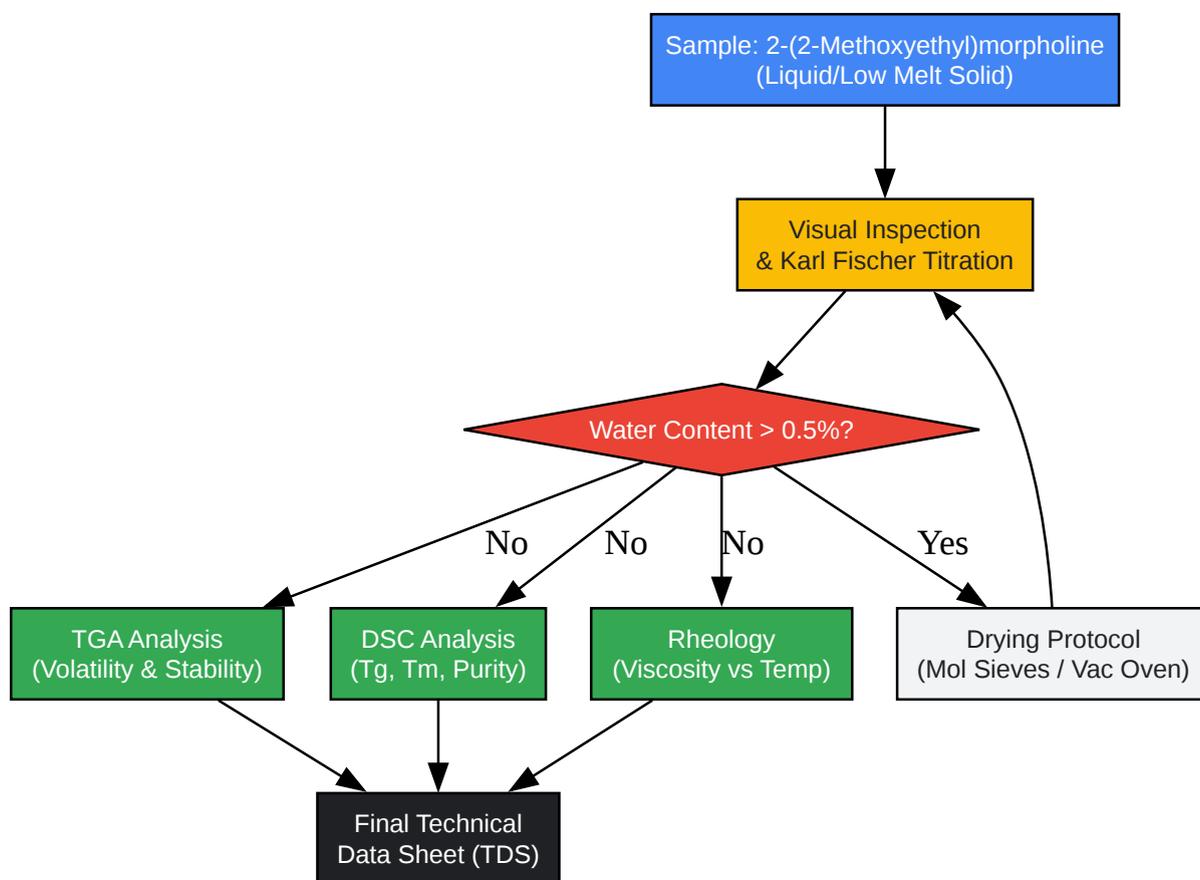
Since the material is likely a liquid, TGA/DSC should be complemented by rheology for process engineering.

- Geometry: 40mm Parallel Plate or Cone-and-Plate (if volume is limited).
- Gap: 500
.
- Shear Rate: Constant 10
.
- Temperature Ramp: 20°C to 80°C at 2°C/min.
- Output: Plot Viscosity (

) vs. Temperature. Fit to Arrhenius equation to determine flow activation energy.

Part 6: Integrated Characterization Workflow

This diagram illustrates the decision tree for characterizing the sample, accounting for its physical state and potential hygroscopicity.



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Figure 2: Integrated workflow ensuring sample integrity (dryness) prior to thermal analysis.

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